molecular formula C6H8O6 B585167 抗坏血酸 CAS No. 89-65-6

抗坏血酸

货号 B585167
CAS 编号: 89-65-6
分子量: 176.124
InChI 键: CIWBSHSKHKDKBQ-DUZGATOHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C) . It is widely used as an antioxidant in processed foods and is denoted by the E number E315 .


Synthesis Analysis

Erythorbic acid is synthesized by a reaction between methyl 2-keto-D-gluconate and sodium methoxide. It can also be synthesized from sucrose or by strains of Penicillium that have been selected for this feature .


Molecular Structure Analysis

The molecular formula of Erythorbic acid is C6H8O6. It has an average mass of 176.124 Da and a monoisotopic mass of 176.032089 Da .


Chemical Reactions Analysis

Erythorbic acid acts as an oxygen scavenger that reacts with oxygen to reduce the oxygen content in food. This antioxidative mechanism is similar to that of sodium erythorbate and ascorbic acid .


Physical And Chemical Properties Analysis

Erythorbic acid is a white to slightly yellow crystalline solid which darkens gradually on exposure to light. It is soluble in water (40 g in 100 mL water at 25 °C), alcohol, and pyridine. It is moderately soluble in acetone and slightly soluble in glycerol .

科学研究应用

Enhancer of Nonheme-Iron Absorption

Erythorbic acid has been found to be a potent enhancer of nonheme-iron absorption . This property makes it valuable in nutritional science and dietetics, as it can help improve the bioavailability of iron from food sources, which is particularly beneficial for individuals with iron deficiencies .

Antioxidant in Food Industry

Erythorbic acid is widely used as an antioxidant in the food industry . It helps to prevent the oxidation of fats and oils, which can cause spoilage and rancidity . It is also used as a preservative in cured meats and frozen vegetables .

Color Stabilizer in Food Industry

In addition to its antioxidant properties, Erythorbic acid is used as a color stabilizer in the food industry . It helps to maintain the color of various food products, including meat products, fruits, and vegetables .

Application in Pharmaceutical Industry

Pharma grade Erythorbic acid is used in the pharmaceutical industry as an antioxidant and preservative in various medications . It boosts the stability and solubility of drugs, enhancing their effectiveness .

Use in Cosmetic Industry

Erythorbic acid is used in the cosmetics industry as a skin conditioning agent and antioxidant . It helps to protect the skin from damage caused by free radicals, contributing to skin health and anti-aging effects .

Application in Chemical Industry

Erythorbic acid is used in the chemical industry, especially in the brewing industry, and as a reducing agent for photography . Its antioxidant properties are beneficial in these applications .

Use in Agriculture

Erythorbic acid is used as a food preservative in fruits to aid in color and flavor control, and also in cured pork and beef cuts and other meat products to accelerate color fixing .

Environmental Science Applications

Erythorbic acid has potential applications in environmental science. For instance, it has been used in combination with UV type-A light treatment for the synergistic inactivation of bacteria, illustrating a novel photo-activated synergistic antimicrobial approach for the inactivation of both Gram-positive and Gram-negative bacteria .

作用机制

Erythorbic acid, also known as Isoascorbic acid, is a stereoisomer of ascorbic acid (vitamin C) and is widely used as an antioxidant in processed foods .

Target of Action

Erythorbic acid primarily targets the biochemical pathways involved in oxidation-reduction reactions. It acts as an antioxidant, neutralizing harmful free radicals that can cause damage to cells .

Mode of Action

Erythorbic acid interacts with its targets by donating electrons, thereby neutralizing free radicals and preventing oxidative damage. This action is similar to that of ascorbic acid, its stereoisomer .

Biochemical Pathways

Erythorbic acid affects the biochemical pathways involved in oxidative stress. By acting as an antioxidant, it helps maintain the redox balance within cells, preventing oxidative damage and promoting cellular health .

Pharmacokinetics

The pharmacokinetics of erythorbic acid have been studied in humans. After oral administration, it is absorbed and metabolized similarly to ascorbic acid .

Result of Action

The primary result of erythorbic acid’s action is the prevention of oxidative damage. It helps maintain the red color of cured meat and prevents the formation of nitrosamines, which promote cancer . Additionally, erythorbic acid has been found to be a potent enhancer of nonheme-iron absorption .

Action Environment

The action of erythorbic acid can be influenced by various environmental factors. For instance, its antioxidant activity can be affected by the presence of other antioxidants, the pH of the environment, and the presence of metal ions . It is also used as a preservative in cured meats and frozen vegetables, indicating its stability under various storage conditions .

安全和危害

Erythorbic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided .

未来方向

Erythorbic acid has promising applications in the future. The lipophilic esters of erythorbic acid and the derivatives of phenolic compounds are of particular interest .

属性

IUPAC Name

(2R)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1
Source PubChem
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InChI Key

CIWBSHSKHKDKBQ-DUZGATOHSA-N
Source PubChem
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
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Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
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Molecular Formula

C6H8O6
Record name ERYTHORBIC ACID
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Related CAS

146-75-8 (di-hydrochloride salt), 6381-77-7 (mono-hydrochloride salt), 7378-23-6 (hydrochloride salt)
Record name Erythorbic acid [NF]
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DSSTOX Substance ID

DTXSID6026537
Record name Isoascorbic acid
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Molecular Weight

176.12 g/mol
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Physical Description

Dry Powder; Other Solid, White to slightly yellow crystalline solid which darkens gradually on exposure to light, Shiny solid; [Merck Index] White odorless powder; [MSDSonline]
Record name D-erythro-Hex-2-enonic acid, .gamma.-lactone
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Solubility

Soluble in alcohol, pyridine; moderately soluble in acetone; slightly soluble in glycerol, In water, 40 g in 100 mL water at 25 °C
Record name Erythorbic acid
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Color/Form

Shiny granular crystals from water or dioxane

CAS RN

89-65-6
Record name Erythorbic acid
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Melting Point

About 164 °C to 172 °C with decomposition, Decomposes at 174 °C
Record name ERYTHORBIC ACID
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Q & A

Q1: What is the molecular formula and weight of erythorbic acid?

A1: Erythorbic acid has a molecular formula of C6H8O6 and a molecular weight of 176.12 g/mol.

Q2: What is the structural difference between erythorbic acid and ascorbic acid?

A: Erythorbic acid is a stereoisomer of ascorbic acid, specifically a diastereomer. This means they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around one or more chiral centers. In this case, they differ in configuration at carbon 5. []

Q3: How does erythorbic acid perform as an antioxidant in food applications?

A: Erythorbic acid functions as an antioxidant in cosmetic and particularly food formulations. [] It effectively minimizes oxidative color development in model wine systems containing flavanol compounds like catechin. [] Its sodium salt, sodium erythorbate, is also used for this purpose. [] Studies show that erythorbic acid is more efficient at minimizing oxidative color development than ascorbic acid in a model wine system. []

Q4: How does storage temperature affect erythorbic acid stability in minced meat?

A: Erythorbic acid degrades rapidly in minced meat stored at refrigerated temperatures (2-5°C), with over 90% loss within a week. Frozen storage (-18°C or lower) slows down degradation, but significant losses (over 50%) occur after 2.5 months, reaching over two-thirds after six months. []

Q5: Does erythorbic acid degrade into oxalic acid in meat during storage?

A: Research has not found evidence of oxalic acid formation in meat containing erythorbic acid, even after significant degradation of erythorbic acid during storage. []

Q6: How does the stability of erythorbic acid compare to ascorbic acid in the presence of food components?

A: Erythorbic acid generally exhibits slightly lower stability than ascorbic acid in solutions containing various food components. This difference is observed in the presence of sodium chloride, citric acid, peptone, glycine, and under certain concentrations of copper ions. []

Q7: Can erythorbic acid be used in electroless gold plating?

A: Yes, erythorbic acid acts as a reducing agent in electroless gold plating baths based on sulfite/thiosulfate complexes. Increasing erythorbic acid concentration enhances both autocatalytic and displacement deposition rates. []

Q8: How does erythorbic acid influence the formation of nitrosodimethylamine from dimethylamine and potassium nitrite?

A: Erythorbic acid exhibits a significant inhibitory effect on nitrosamine formation when added before dimethylamine in a reaction mixture containing dimethylamine, potassium nitrite, and acetic acid. []

Q9: Can erythorbic acid reverse scurvy symptoms in guinea pigs despite its low vitamin C activity?

A: Despite having significantly lower vitamin C activity than ascorbic acid, high doses of erythorbic acid (100 mg/day) can reverse scurvy symptoms in deficient guinea pigs, similarly to dehydroascorbic acid. This suggests potential in vivo reduction of dehydroerythorbic acid to erythorbic acid and absorption, although further research is needed to confirm this mechanism. []

Q10: How does erythorbic acid compare to ascorbic acid in terms of tissue uptake and retention?

A: Erythorbic acid exhibits lower tissue uptake and retention compared to ascorbic acid, even when administered in significantly higher doses. This suggests a different mechanism for tissue retention and might explain the lower vitamin C activity observed for erythorbic acid. []

Q11: How does the presence of erythorbic acid impact the determination of ascorbic acid levels in food?

A: The presence of erythorbic acid can interfere with spectrophotometric methods used to determine ascorbic acid levels in food, leading to overestimated values. This interference is due to erythorbic acid's absorbance at the wavelength used to measure ascorbic acid. Therefore, using high-performance liquid chromatography (HPLC) is recommended for accurate analysis of ascorbic acid in samples containing both ascorbic and erythorbic acids. []

Q12: Does the stereochemistry of erythorbic acid affect its antioxidant properties compared to ascorbic acid?

A: Yes, the difference in stereochemistry between erythorbic acid and ascorbic acid impacts their antioxidant properties. Studies using model wine systems show that erythorbic acid leads to less browning compared to ascorbic acid, indicating potentially different mechanisms of action in preventing oxidation. []

Q13: How effective is erythorbic acid in preventing melanosis in shrimp compared to ascorbic acid?

A: Both erythorbic acid and ascorbic acid, when combined with sodium metabisulfite, effectively inhibit melanosis in various shrimp species. They also show positive effects on maintaining quality parameters like TVB-N and TMA-N values during storage. []

Q14: Does erythorbic acid intake have any adverse effects on blood components in Cynomolgus monkeys?

A: Studies on Cynomolgus monkeys show that erythorbic acid, even at high doses (200mg/kg body weight daily), does not cause significant changes in various blood parameters, including serum cholesterol, blood cell counts, hemoglobin, hematocrit, and urinary hydroxyproline/creatinine ratios. [, ]

Q15: Is erythorbic acid a suitable alternative to ascorbic acid in all applications?

A: While erythorbic acid shares some similarities with ascorbic acid, its lower vitamin C activity and different metabolic fate make it unsuitable as a direct replacement in all applications, especially those requiring the specific biological activity of ascorbic acid. [, ]

Q16: What analytical techniques are used to distinguish between erythorbic acid and ascorbic acid?

A: High-performance liquid chromatography (HPLC) is the preferred method for separating and accurately quantifying erythorbic acid and ascorbic acid in various matrices, including food and biological samples. [, , , , ] This method allows for differentiation of the two isomers, unlike spectrophotometric methods, which can lead to overestimation of ascorbic acid levels in the presence of erythorbic acid. [, ]

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